molecular formula C7H4N4O B2737641 3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile CAS No. 425702-03-0

3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile

Cat. No.: B2737641
CAS No.: 425702-03-0
M. Wt: 160.136
InChI Key: CIZFUHJORHHCMG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of malononitrile with aldehydes, followed by cyclization with hydrazine derivatives. The reaction is often carried out in the presence of a catalyst such as triethylamine in a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green solvents and recyclable catalysts is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolopyridine derivatives, which can be further explored for their biological activities .

Scientific Research Applications

3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile involves the inhibition of soluble epoxide hydrolase (sEH). sEH acts on lipid epoxides, such as epoxyeicosatrienoic acids (EETs), which are effectors of blood pressure and vascular permeability. By inhibiting sEH, this compound helps maintain the vasodilatory properties of EETs, leading to reduced blood pressure and improved vascular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile is unique due to its specific inhibition of sEH, which makes it a promising candidate for the treatment of various cardiovascular and inflammatory diseases. Its structural features allow for diverse chemical modifications, enhancing its potential as a versatile pharmacophore .

Properties

IUPAC Name

3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O/c8-3-5-1-2-6-9-10-7(12)11(6)4-5/h1-2,4H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZFUHJORHHCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=O)N2C=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425702-03-0
Record name 3-hydroxy-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile
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